molecular formula C12H10O3S B8757846 Hydroxy(phenyl)3-thienylacetic acid CAS No. 3193-25-7

Hydroxy(phenyl)3-thienylacetic acid

Cat. No. B8757846
CAS RN: 3193-25-7
M. Wt: 234.27 g/mol
InChI Key: NGRIKMVPULGUNF-UHFFFAOYSA-N
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Patent
US09012644B2

Procedure details

To a stirred solution of ethyl 2-hydroxy-2-phenyl-2-(thiophen-3-yl)acetate (1.06 g, 4.02 mmol) in THF (10 mL), sodium hydroxide (10 mL, 2.0 M aqueous solution) was added. The reaction was heated at 60° C. for 24 hours. The reaction was allowed to cool to RT, and THF was removed under reduced pressure. The resultant residue was washed with diethyl ether (×3). The aqueous layer was acidified to pH 1 with 2.0 M aqueous hydrochloric acid and extracted with ethyl acetate (×3). The combined ethyl acetate layers were washed with saturated sodium chloride solution, dried (magnesium sulfate), filtered and concentrated in vacuo to afford the title compound (0.75 g, 79%).
Name
ethyl 2-hydroxy-2-phenyl-2-(thiophen-3-yl)acetate
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([C:8]1[CH:12]=[CH:11][S:10][CH:9]=1)[C:3]([O:5]CC)=[O:4]>C1COCC1.[OH-].[Na+]>[OH:1][C:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([C:8]1[CH:12]=[CH:11][S:10][CH:9]=1)[C:3]([OH:5])=[O:4] |f:2.3|

Inputs

Step One
Name
ethyl 2-hydroxy-2-phenyl-2-(thiophen-3-yl)acetate
Quantity
1.06 g
Type
reactant
Smiles
OC(C(=O)OCC)(C1=CSC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
THF was removed under reduced pressure
WASH
Type
WASH
Details
The resultant residue was washed with diethyl ether (×3)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)O)(C1=CSC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.